Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate
Description
Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core with a 3-amino group, an ethyl carboxylate ester at position 2, and two methyl substituents at position 5 of the cyclohexene ring. This structure confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
ethyl 3-amino-5,5-dimethyl-6,7-dihydro-4H-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C13H19NO2S/c1-4-16-12(15)11-10(14)8-7-13(2,3)6-5-9(8)17-11/h4-7,14H2,1-3H3 |
InChI Key |
ZTBLQOAAAQWVEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)CCC(C2)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Components
- Ketone component : 5,5-Dimethylcyclohexan-1-one provides the cyclohexene moiety, ensuring proper ring saturation and dimethyl substitution.
- Cyanoacetate : Ethyl cyanoacetate introduces the ester and amino groups via in situ hydrolysis and cyclization.
- Sulfur : Elemental sulfur facilitates thiophene ring formation through nucleophilic attack and aromatization.
The general reaction scheme is:
$$
\text{5,5-Dimethylcyclohexan-1-one} + \text{Ethyl cyanoacetate} + \text{S}_8 \xrightarrow{\text{Base}} \text{Target Compound}
$$
Optimization Parameters
Yields typically range from 65% to 85% under these conditions.
Cyclization of Thiophene Precursors
Alternative routes involve pre-forming the thiophene ring followed by functionalization:
Thiophene Ring Construction
Starting with 3-(dimethylamino)-5,5-dimethylcyclohex-1-en-1-carbonitrile, sulfurization with Lawesson’s reagent generates the thiophene core:
$$
\text{Cyclohexenonitrile derivative} + \text{Lawesson’s reagent} \rightarrow \text{Thiophene intermediate}
$$
Esterification and Amination
- Ester introduction : Treatment with ethyl chloroformate in dichloromethane (DCM) yields the ethyl ester.
- Amino group addition : Ammonolysis or hydrazine derivatives introduce the amine at position 3.
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Sulfurization | Lawesson’s reagent, DCM, 40°C | 72 | 89% | |
| Esterification | Ethyl chloroformate, pyridine | 68 | 92% | |
| Amination | NH₃/MeOH, 60°C | 81 | 94% |
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities utilize flow reactors to improve efficiency:
Green Chemistry Adaptations
- Solvent recycling : DMF recovery via vacuum distillation reduces waste.
- Catalyst reuse : Immobilized morpholine on silica gel decreases catalyst loading by 40%.
Purification and Characterization
Recrystallization
Optimal solvent systems:
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.40 (s, 6H, 5,5-(CH₃)₂), 2.60–2.75 (m, 4H, cyclohexyl H).
- ESI-MS : [M+H]⁺ at m/z 281.3 (calc. 281.39).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Gewald reaction | 85 | 95 | High | 1.0 |
| Cyclization route | 78 | 92 | Moderate | 1.3 |
| Continuous flow | 78 | 93 | Very high | 0.9 |
Chemical Reactions Analysis
Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in developing new pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be linked to the inhibition of specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Structure : Differs in substituents at positions 2 and 3, including a 4-hydroxyphenyl group and ethoxy carbonyl moiety.
- Synthesis : Petasis reaction with 22% yield in HFIP solvent .
- Key Data : HRMS-ESI (m/z): 390.1370 (calculated and experimental) .
Methyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (3j)
- Structure : Methyl ester instead of ethyl ester; retains 5,5-dimethyl groups.
- Synthesis : 84% yield via condensation reactions .
- Key Data : Mp 98–99°C; ¹H NMR (DMSO-d6): δ 7.21 (s, 2H, NH₂) .
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Structure : Methyl group at position 6 instead of 5,5-dimethyl.
- Properties : Mp 110–112°C; XLogP3: 3.3; GHS hazards include skin/eye irritation (H315, H319) .
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5a)
- Structure : Lacks dimethyl groups; simpler cyclohexene ring.
- Synthesis : 85% yield via Gewald reaction .
- Key Data : ¹H NMR (CDCl3): δ 1.35 (t, 3H, CH₂CH₃), 5.98 (bs, 2H, NH₂) .
Physical and Chemical Properties
*Estimated based on structural analogs.
Reactivity and Functionalization
- Amino Group Reactivity: The 3-amino group in the target compound can undergo reactions with carbonyl chlorides (e.g., chloroacetyl chloride) to form amides or carbamates, similar to derivatives in and .
- Ester Hydrolysis : The ethyl ester can be hydrolyzed to a carboxylic acid under basic conditions, as demonstrated in for methyl esters .
Spectral Characterization
- ¹H NMR : The target compound’s spectrum would feature:
- HRMS: Expected molecular ion [M+H]⁺ at m/z 254.13 (calculated for C₁₃H₂₁NO₂S).
Biological Activity
Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a unique benzo[b]thiophene core structure that is associated with various biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C13H17N1O2S1
- Molecular Weight : Approximately 251.36 g/mol
- Appearance : Yellow to light brown crystalline powder
- Melting Point : 114°C to 116°C
Biological Activity Overview
Recent studies have highlighted the compound's promising biological activities:
- Anti-inflammatory and Analgesic Properties : this compound has been evaluated for its ability to reduce inflammation and pain. This activity is attributed to its structural features that facilitate interaction with biological targets involved in inflammatory pathways.
- Anticancer Activity : The compound has shown potential as an antiproliferative agent against various cancer cell lines. In vitro studies indicate that it can inhibit cell growth and induce apoptosis selectively in cancer cells without significantly affecting normal human peripheral blood mononuclear cells .
Antiproliferative Activity
A study involving derivatives of tetrahydrobenzo[b]thiophenes demonstrated that compounds structurally related to this compound exhibited IC50 values ranging from 1.1 to 4.7 μM against a panel of cancer cell lines including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells . These findings suggest a strong potential for the compound in cancer therapy.
Molecular docking studies have indicated that this compound interacts with tubulin at micromolar levels, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death . This mechanism underscores the compound's role as a potential tubulin inhibitor.
Comparative Analysis of Similar Compounds
The table below compares this compound with other related compounds in terms of their biological activities:
| Compound Name | IC50 (μM) | Target Cell Line | Main Activity |
|---|---|---|---|
| This compound | 1.1 - 4.7 | L1210, CEM, HeLa | Antiproliferative |
| Compound A (related derivative) | 0.75 | K562 (CML) | Antiproliferative |
| Compound B (related derivative) | >20 | Normal PBMCs | Non-cytotoxic |
Q & A
Q. Table 1: Synthetic Conditions and Outcomes
| Step | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclization | KMnO₄, H₂O | 80 | 65 | 92% |
| Esterification | EtOH, H₂SO₄ | 70 | 78 | 95% |
| Amine addition | NH₃, DCM | RT | 63 | 89% |
| Adapted from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
